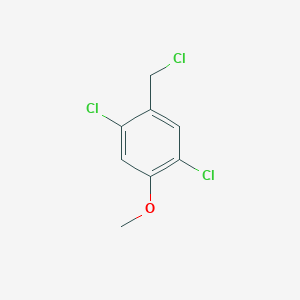
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene is an organic compound with the molecular formula C8H7Cl3O. This compound is characterized by the presence of two chlorine atoms, one chloromethyl group, and one methoxy group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene can be synthesized through several methods. One common method involves the chlorination of 2-(chloromethyl)-5-methoxybenzene. The reaction is typically carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, and they may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms or the chloromethyl group.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include compounds with reduced chlorine content or methylated derivatives.
Scientific Research Applications
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modification of biomolecules and the development of bioactive compounds.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the chloromethyl group can participate in electrophilic and nucleophilic interactions, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules.
Comparison with Similar Compounds
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-(chloromethyl)benzene: Lacks the methoxy group, which affects its reactivity and applications.
1,4-Dichloro-2-methyl-5-methoxybenzene: Has a methyl group instead of a chloromethyl group, leading to different chemical properties.
1,4-Dichloro-2-(bromomethyl)-5-methoxybenzene: Contains a bromomethyl group instead of a chloromethyl group, resulting in different reactivity.
The presence of the methoxy group in this compound makes it unique in terms of its chemical behavior and applications.
Properties
Molecular Formula |
C8H7Cl3O |
|---|---|
Molecular Weight |
225.5 g/mol |
IUPAC Name |
1,4-dichloro-2-(chloromethyl)-5-methoxybenzene |
InChI |
InChI=1S/C8H7Cl3O/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3 |
InChI Key |
YKRXNMHSYMTZQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


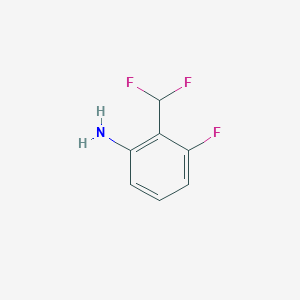



![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)
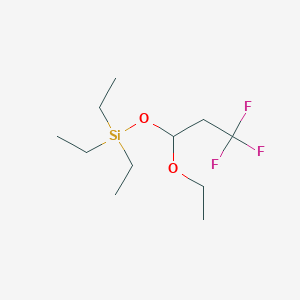
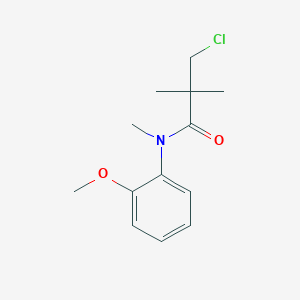

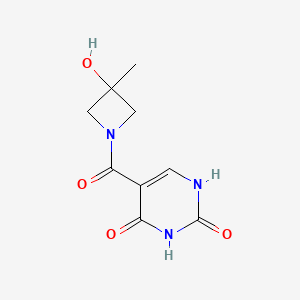
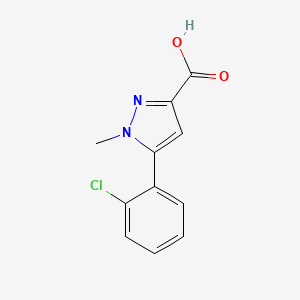
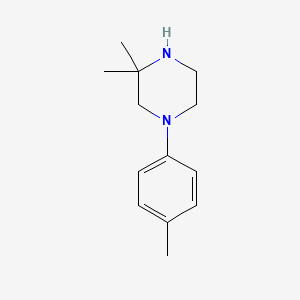
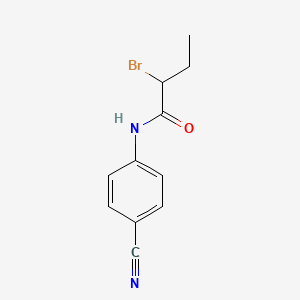
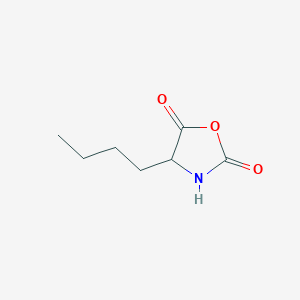
![4,7-dichloro-1H-benzo[d][1,2,3]triazole](/img/structure/B11721615.png)
